molecular formula C14H19N5O4 B2733439 3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine CAS No. 1374408-44-2

3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine

Cat. No.: B2733439
CAS No.: 1374408-44-2
M. Wt: 321.337
InChI Key: XRIVRJWVUWRQMH-UHFFFAOYSA-N
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Description

3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine is a synthetic organic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This molecule features a 1,2,4-triazole core linked to a 2,2-dimethylchroman moiety, a structure known to contribute to significant biological activity. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which can improve binding affinity and pharmacokinetic properties . Potential Research Applications & Value Researchers can explore this compound as a key intermediate or lead structure in developing new therapeutic agents. The 1,2,4-triazole ring is associated with a wide spectrum of biological activities, including anticancer , antimicrobial , anti-inflammatory , and antiviral effects . Furthermore, 1,2,4-triazole derivatives have demonstrated significant potential as enzyme inhibitors . For instance, some triazole-containing compounds are established inhibitors of cholinesterases, which are targets for neurodegenerative diseases , and aromatase, a target for breast cancer therapy . The chroman component of the molecule may also contribute antioxidant properties, adding another dimension to its research potential. Handling & Disclaimers This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound with appropriate personal protective equipment and in accordance with all applicable local and national safety regulations.

Properties

IUPAC Name

5-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-14(2)6-5-10-7-9(3-4-11(10)19-14)8-12-16-13(15)18-17-12/h3-4,7H,5-6,8H2,1-2H3,(H3,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEMFESIVTXJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CC3=NC(=NN3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine typically involves multiple steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Attachment of the Triazole Ring: The chromenyl intermediate is then reacted with a suitable azide compound to form the triazole ring

    Final Assembly:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenyl group can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenated compounds and nucleophiles are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenyl group can yield chromone derivatives, while reduction of the triazole ring can produce dihydrotriazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with specific enzymes and receptors.

Medicine

Medically, this compound is being investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also explored for its potential use in agricultural chemicals and other specialty applications.

Mechanism of Action

The mechanism of action of 3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The chromenyl group can interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,2,4-triazol-5-amine scaffold is widely modified to tune physicochemical and biological properties. Key analogues include:

Compound Name Substituent(s) Key Features Potential Applications
3-(Naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine (3a) Naphthalene, phenyl High yield (61–90%), aromatic interactions Anticancer, enzyme inhibition
3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine Pyridinyl Electron-deficient ring; enhances solubility Kinase inhibition (EGFR/HER-2)
N-(4-chlorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine (N42FTA) Furyl, chlorobenzyl FabA inhibition; covalent binding to enzymes Antibacterial (P. aeruginosa)
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT) Nitro, tetrazole High thermal stability (264–321°C), insensitivity to stimuli Energetic materials
3-[(2,2-Dimethylchromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine (Target Compound) Chromene (dimethyl, oxygen-containing) Lipophilic chromene enhances membrane permeability Hypothesized: Anticancer, CNS

Substituent Impact Analysis :

  • Aromatic Groups (Naphthalene, Phenyl) : Increase π-π stacking interactions with protein targets, improving binding affinity .
  • Chromene Group : The oxygen atom and dimethyl substituents likely improve metabolic stability and lipophilicity, favoring blood-brain barrier penetration compared to naphthalene analogues .

Biological Activity

The compound 3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine is a hybrid molecule that incorporates a triazole moiety with a coumarin derivative. This structure has garnered attention due to its potential biological activities, particularly in the fields of antitumor , antiviral , and antioxidant properties. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-triazole derivatives with coumarin-based compounds. Various methods have been reported in the literature that highlight different synthetic pathways leading to the formation of this compound.

Antitumor Activity

Several studies have investigated the antitumor potential of triazole derivatives. The compound has shown promising results against various cancer cell lines. For example:

Cell Line IC50 (μM) Reference
HCT116 (colon)6.2
T47D (breast)27.3
A431 (skin)< 10

The observed cytotoxicity is attributed to the ability of the triazole ring to interact with biological targets involved in cancer cell proliferation.

Antiviral Activity

Triazole derivatives are also noted for their antiviral properties. The activity against viral infections has been linked to their ability to inhibit viral replication mechanisms. Specific studies have highlighted that compounds with similar structures exhibit significant inhibition against various viruses, although direct studies on this specific compound are still limited.

Antioxidant Activity

The antioxidant capacity of this compound is noteworthy as well. Compounds containing both triazole and coumarin moieties have been shown to scavenge free radicals effectively. The antioxidant activity can be quantitatively assessed using assays such as DPPH and ABTS.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Substitution Patterns : The presence of electron-donating or electron-withdrawing groups on the aromatic rings can significantly affect potency.
  • Triazole Moiety : Variations in the triazole structure can lead to differences in binding affinity to target proteins.
  • Coumarin Backbone : The structural integrity of the coumarin part is essential for maintaining biological activity.

Case Studies

Recent research has highlighted various case studies focusing on similar compounds with triazole and coumarin structures:

  • Case Study 1 : A study demonstrated that derivatives with a methoxy group on the coumarin ring exhibited enhanced cytotoxicity against breast cancer cell lines compared to their counterparts without this substitution.
  • Case Study 2 : Another investigation revealed that compounds featuring a halogen substituent on the phenyl ring showed improved antiviral activity against specific viral strains.

Q & A

Basic: What are the optimal synthetic routes for 3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine?

Methodological Answer:
The synthesis typically involves cyclocondensation or Huisgen cycloaddition (click chemistry) between azide and alkyne precursors. Key steps include:

  • Precursor preparation : Functionalization of the chromene moiety with a propargyl or azide group.
  • Cyclization : Reaction under controlled conditions (e.g., Cu(I) catalysis for azide-alkyne cycloaddition at 60–80°C in DMF or THF) to form the triazole core .
  • Purification : Column chromatography or recrystallization to isolate the product. Optimize yield by adjusting solvent polarity and reaction time .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns on the triazole and chromene rings. Aromatic protons (6.5–8.0 ppm) and methyl groups (1.0–1.5 ppm) are key identifiers .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing regioisomers .
  • X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the triazole and chromene systems, critical for docking studies .

Basic: What biological activities have been reported for this compound, and how are they assayed?

Methodological Answer:
Reported activities include antimicrobial , anticancer , and enzyme inhibition . Assays involve:

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated .
  • Antimicrobial testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with IC50_{50} determination .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions may arise from structural analogs or assay variability. Strategies include:

  • Structural validation : Confirm compound identity via 1^1H NMR and X-ray to rule out impurities .
  • Dose-response curves : Repeat assays with standardized concentrations (e.g., 0.1–100 µM) across multiple cell lines .
  • Molecular docking : Compare binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina to explain potency variations .

Advanced: What strategies optimize solubility and bioavailability without compromising bioactivity?

Methodological Answer:

  • Salt formation : Convert the free amine to a hydrochloride salt (improves aqueous solubility) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the triazole amine, cleaved in vivo .
  • Computational modeling : Use DFT (B3LYP/6-311G(d,p)) to predict logP and solubility, guiding substituent modifications .

Advanced: How should researchers approach conflicting data in SAR studies for derivatives of this compound?

Methodological Answer:

  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups enhancing activity) .
  • Orthogonal assays : Validate hits using complementary methods (e.g., SPR for binding affinity alongside cell-based assays) .
  • Crystallographic analysis : Compare ligand-protein co-crystal structures to rationalize SAR discrepancies .

Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) in this compound’s derivatives?

Methodological Answer:

  • Derivative synthesis : Systematically vary substituents on the chromene and triazole moieties using Suzuki coupling or nucleophilic substitution .
  • High-throughput screening : Test libraries against target panels (e.g., kinase inhibitors) to identify key pharmacophores .
  • DFT calculations : Map electrostatic potential surfaces (EPS) to predict reactive sites and guide functionalization .

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